2-Methyl-3-phenyl-1H-indole

Descripción general

Descripción

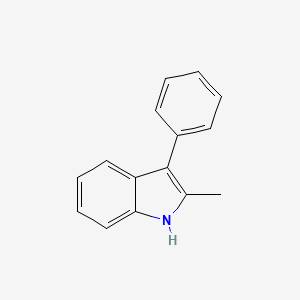

2-Methyl-3-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group at the second position and a phenyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with acetophenone in the presence of glacial acetic acid and hydrochloric acid under reflux conditions can yield this compound .

Another method involves the cyclization of N-phenylhydrazones derived from acetophenone. This reaction can be catalyzed by acids such as sulfuric acid or polyphosphoric acid, leading to the formation of the indole ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-phenyl-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the pyrrole ring.

Oxidation: Oxidation of this compound can lead to the formation of indole-2,3-diones.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the indole ring.

Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride can be used for halogenation.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are common oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for more selective reductions.

Major Products Formed

Nitration: Nitroindoles

Halogenation: Halogenated indoles

Oxidation: Indole-2,3-diones

Reduction: Indoline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

2-Methyl-3-phenyl-1H-indole serves as a critical scaffold in the development of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against various diseases.

Applications

- Anticancer Properties : Research indicates that derivatives of this compound exhibit promising anticancer activity by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain derivatives can inhibit cancer cell growth effectively.

- Antiviral Activity : The compound has been investigated for its ability to inhibit viral replication, particularly in the context of SARS-CoV-2, showcasing its potential as a therapeutic agent against viral infections .

- Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways suggests its use in developing anti-inflammatory drugs.

Biological Studies

Overview

In biological research, this compound is utilized to explore enzyme inhibitors and receptor modulators.

Applications

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in various signaling pathways. This inhibition can lead to altered gene expression and cellular responses .

- Receptor Modulation : It interacts with nuclear receptors, influencing transcriptional activity and cellular behavior.

Materials Science

Overview

The electronic properties of this compound make it suitable for applications in materials science.

Applications

- Organic Semiconductors : The compound is used in the synthesis of organic semiconductors due to its favorable electronic characteristics.

- Light-emitting Diodes (LEDs) : Its application extends to the fabrication of LEDs, where it contributes to efficient light emission .

Chemical Biology

Overview

In chemical biology, this compound acts as a probe to study biological mechanisms.

Applications

The compound is employed to investigate various biological pathways, providing insights into molecular interactions and cellular processes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antiviral drugs, anti-inflammatories | Effective against cancer cell lines; potential antiviral activity against SARS-CoV-2 |

| Biological Studies | Enzyme inhibitors, receptor modulators | Modulates kinase activity; interacts with nuclear receptors |

| Materials Science | Organic semiconductors, LEDs | Contributes to efficient electronic properties |

| Chemical Biology | Biological pathway probes | Useful in studying molecular interactions |

Case Studies and Research Findings

- Antimycobacterial Activity Study : A study highlighted that certain derivatives of this compound showed significant antimicrobial activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values indicating strong efficacy . The presence of the methyl group at the 2-position was found to enhance this activity significantly.

- Synthesis and Cytotoxicity Assessment : Another investigation focused on the synthesis of novel indole derivatives from this compound and assessed their cytotoxicity against various cancer cell lines. Results indicated that modifications at specific positions led to enhanced cytotoxic effects while maintaining a favorable safety profile .

- Regioselective Synthesis for Enhanced Activity : Research demonstrated that regioselective synthesis methods could yield more potent derivatives by altering substituents on the indole ring, thus optimizing their biological activities .

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-phenyl-1H-indole varies depending on its application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses . The indole ring system allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-2-phenyl-1H-indole: Similar structure but with the methyl and phenyl groups swapped.

2-Phenylindole: Lacks the methyl group at the second position.

3-Phenylindole: Lacks the methyl group at the second position.

Uniqueness

2-Methyl-3-phenyl-1H-indole is unique due to the specific positioning of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second position can affect the electronic distribution within the molecule, potentially enhancing its interaction with certain biological targets compared to its analogs .

Actividad Biológica

2-Methyl-3-phenyl-1H-indole is an organic compound from the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological mechanisms, and various research findings regarding its activity against pathogens, particularly focusing on its antimycobacterial properties.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a benzene ring fused with a pyrrole ring, with a methyl group at the second position and a phenyl group at the third position. Its molecular formula is .

Synthesis Methods:

The synthesis of this compound can be achieved through several methods:

- Fischer Indole Synthesis: This involves the reaction of phenylhydrazine with acetophenone in the presence of acid catalysts.

- Cyclization of N-Phenylhydrazones: Derived from acetophenone, this method also utilizes acid catalysts to form the indole structure.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound and its derivatives in combating Mycobacterium tuberculosis (Mtb).

Minimum Inhibitory Concentration (MIC):

The compound has shown promising results in inhibiting Mtb growth. For instance, derivatives with specific substitutions demonstrated varying MIC values, indicating their effectiveness against drug-resistant strains.

| Compound | MIC (µM) | Comments |

|---|---|---|

| This compound | TBD | Further studies needed |

| 3h | 18.2 | Effective against Mtb |

| 3r | 19.4 | No significant toxicity observed |

The mechanism by which this compound exerts its biological effects often involves:

- Enzyme Inhibition: The compound can inhibit specific kinases or interact with nuclear receptors, leading to modulation of gene expression.

- Electrophilic Substitution Reactions: The indole ring's electron-rich nature makes it susceptible to electrophilic attacks, which can alter its biological interactions.

Case Studies and Research Findings

-

Antimycobacterial Studies:

Research has shown that certain derivatives of this compound exhibit significant antimycobacterial activity without cross-resistance to first-line drugs. For example, compound 3r maintained bactericidal activity at concentrations close to MIC over extended periods, indicating its potential as a therapeutic agent against tuberculosis . -

Toxicity and Safety Profiles:

In vitro studies assessed the cytotoxicity of various derivatives on mammalian cell lines (HepG2 and Vero). Notably, compound 3r demonstrated no significant toxicity at concentrations up to 30 µM, suggesting a favorable safety profile for further development .

Future Directions

The ongoing research into this compound focuses on:

- Optimization of Derivatives: Enhancing the biological activity and selectivity against Mtb while minimizing toxicity.

- Clinical Trials: Testing promising candidates in clinical settings to evaluate their efficacy and safety in humans.

Propiedades

IUPAC Name |

2-methyl-3-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOZFGKBZCCIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300297 | |

| Record name | 2-Methyl-3-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4757-69-1 | |

| Record name | 2-Methyl-3-phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.